n-ButylaMine-ND2 DCl
Description
Theoretical Foundations of Primary Amine Chemistry and Derivatives
Primary amines are fundamental organic compounds characterized by an amino group (-NH2) attached to one alkyl or aryl group. n-Butylamine, with the formula CH3(CH2)3NH2, is a primary aliphatic amine. wikipedia.org
Butylamines, including n-butylamine, possess a nitrogen atom with a lone pair of electrons. This lone pair is crucial to their chemical reactivity and basicity. The structure of n-butylamine consists of a four-carbon chain attached to the primary amine group. wikipedia.org The presence of the nitrogen atom and its associated lone pair makes butylamines nucleophilic and basic.
Amines, being basic in nature due to the lone pair on the nitrogen atom, readily react with acids to form salts. doubtnut.combritannica.comspectroscopyonline.com This reaction involves the donation of the lone pair electrons from the nitrogen to a proton (H⁺) from the acid, forming a coordinate covalent bond and resulting in a positively charged ammonium (B1175870) ion (R3NH⁺). spectroscopyonline.comyoutube.com The resulting salt is an ionic compound, consisting of the ammonium cation and the anion derived from the acid. For example, the reaction of a primary amine with hydrochloric acid (HCl) yields a primary amine hydrochloride salt (RNH3⁺Cl⁻). doubtnut.comspectroscopyonline.com This salt formation is reversible upon treatment with a strong base. britannica.comspectroscopyonline.com
Rationale for Deuterium (B1214612) Labeling in Chemical and Mechanistic Investigations
Isotopic substitution, where an atom in a molecule is replaced by one of its isotopes, is a powerful technique in chemical research. synmr.inclearsynth.com Deuterium labeling, specifically replacing hydrogen atoms with deuterium (²H), is a common form of isotopic substitution. Deuterium is a stable, non-radioactive isotope of hydrogen that is approximately twice as heavy as the most common hydrogen isotope, protium (B1232500) (¹H). clearsynth.comclearsynth.comyoutube.com
Isotopic substitution does not significantly alter the electronic properties or fundamental chemical reactivity of a molecule, as the number of protons and electrons remains the same. clearsynth.comyoutube.com However, the change in mass affects the vibrational frequencies of the chemical bonds involving the isotope. wikipedia.org These altered vibrational frequencies can influence reaction rates (kinetic isotope effects) and molecular dynamics, providing valuable information about transition states and reaction pathways. wikipedia.orgnumberanalytics.comicm.edu.pl Isotopic labeling allows researchers to track the movement of specific atoms through a reaction or process, aiding in the elucidation of complex mechanisms and metabolic pathways. synmr.inclearsynth.comthalesnano.com
Deuteration at the amine group (replacing -NH2 with -ND2) offers specific advantages for spectroscopic and kinetic studies.
In spectroscopy , particularly Nuclear Magnetic Resonance (NMR) spectroscopy, replacing exchangeable protons (like those on an amine group) with deuterium simplifies spectra by removing or shifting signals associated with these protons. synmr.inlibretexts.orgopenstax.org This can make it easier to analyze the signals from other protons in the molecule and determine the molecular structure. synmr.inlibretexts.org The N-D bond also has different vibrational frequencies compared to the N-H bond, which can be observed using Infrared (IR) spectroscopy, providing further structural information. openstax.org
In kinetic studies , deuteration at or near the reactive site can lead to kinetic isotope effects (KIEs). wikipedia.orgnumberanalytics.comlibretexts.org A primary kinetic isotope effect occurs when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org Secondary kinetic isotope effects occur when the isotopic substitution is at a position remote from the bond being broken, but still influences the reaction rate through changes in vibrational energies. wikipedia.orglibretexts.orgnih.gov Deuteration at the amine group can provide insights into the role of proton transfer or the involvement of the amine nitrogen in the transition state of a reaction. nih.govnih.gov The larger mass of deuterium compared to protium leads to a lower zero-point energy for the N-D bond, requiring more energy to break than an N-H bond, which can result in a slower reaction rate if bond breaking at the amine is involved in the rate-limiting step. wikipedia.org
Overview of n-ButylaMine-ND2 DCl within Specialized Chemical Research Contexts
This compound is a deuterated derivative of n-butylamine hydrochloride. It is n-butylamine where the two hydrogen atoms on the amine group have been replaced by deuterium (ND2), and it has reacted with deuterated hydrochloric acid (DCl) to form the hydrochloride salt (ND3⁺Cl⁻). chemsrc.com This compound is specifically designed for research applications where isotopic labeling at the amine functionality is required. chemsrc.com
The incorporation of deuterium at the amine group and the formation of the DCl salt make this compound particularly useful in studies involving:
Mechanistic investigations: Studying reactions where the amine group is involved in proton transfer or nucleophilic attack, using KIEs to probe the transition state. clearsynth.comicm.edu.plthalesnano.comrsc.org
Spectroscopic analysis: Utilizing the distinct spectroscopic properties of N-D bonds in NMR and IR to simplify spectra and aid structural determination or reaction monitoring. clearsynth.comthalesnano.comlibretexts.orgopenstax.org
As an internal standard: Deuterated compounds like this compound can serve as internal standards in analytical techniques such as mass spectrometry, allowing for accurate quantification of the non-labeled analog. thalesnano.comrsc.orgresearchgate.net
While specific detailed research findings solely focused on this compound are not extensively available in general literature searches, its structure and isotopic labeling indicate its primary utility in studies leveraging the principles of deuterium chemistry applied to primary amine salts. Research on other deuterated amines and their hydrochlorides provides a strong theoretical basis for the applications of this compound. For instance, studies on deuterated nitrosomethyl-n-butylamine have shown how deuterium position can affect metabolic outcomes, highlighting the impact of isotopic substitution on biological processing oup.comnih.gov. Research on beta-deuterium isotope effects on amine basicity further illustrates how deuteration can influence chemical properties and reaction thermodynamics nih.gov.
Table 1: Properties of n-Butylamine and Related Compounds
| Compound Name | Formula | Molecular Weight ( g/mol ) | PubChem CID | Notes |
| n-Butylamine | C4H11N | 73.14 wikipedia.orgchemicalbook.com | 8007 wikipedia.orgnih.govnih.govnih.goveasychem.orgfishersci.seebi.ac.uknih.govchemspider.com | Parent amine. nih.govnih.gov |
| n-Butylamine Hydrochloride | C4H12ClN | 109.60 nih.gov | 19726 nih.govnih.gov or 6432400 fishersci.ca | Hydrochloride salt of n-butylamine. |
| This compound | C4H9ClD3N | 112.61600 chemsrc.com or 121.67 sigmaaldrich.comsigmaaldrich.com | - chemsrc.comsigmaaldrich.com | Deuterated at amine group and as DCl salt. chemsrc.com |
Note: PubChem CID for this compound is not consistently available or may be listed under related substance IDs. CAS number 156235-87-9 is associated with this compound chemsrc.com, and 347841-81-0 is associated with n-Butylamine-d11 DCl sigmaaldrich.comsigmaaldrich.com. The molecular weight difference suggests different deuteration patterns.
The precise molecular weight of this compound (C4H9ClD3N) is approximately 112.62 g/mol (based on C=12.011, H=1.008, Cl=35 .453, D=2.014, N=14.007). The listed molecular weights of 112.61600 chemsrc.com and 121.67 sigmaaldrich.comsigmaaldrich.com suggest variations in the extent or location of deuteration in commercially available samples. The CAS number 156235-87-9 is specifically linked to this compound chemsrc.com, while 347841-81-0 appears to correspond to a more fully deuterated version, n-Butylamine-d11 DCl sigmaaldrich.comsigmaaldrich.com. For the purpose of this article focusing on this compound, the formula C4H9ClD3N and CAS 156235-87-9 are most relevant.
Properties
CAS No. |
156235-87-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Synonyms |
n-ButylaMine-ND2 DCl |
Origin of Product |
United States |
Synthetic Methodologies for Site Specific Deuteration of N Butylamine Nd2 Dcl
Strategies for Selective Deuteration of Primary Amine Groups
Selective deuteration of primary amine groups involves replacing the hydrogen atoms bonded to the nitrogen atom with deuterium (B1214612) atoms. This transformation, often represented as N-H to N-D, can be achieved through several methodologies.
Deuterium Exchange Methods for N-H/N-D Transformation
Deuterium exchange is a common approach for incorporating deuterium into N-H bonds. This method typically involves exposing the amine to a deuterium source, such as deuterium oxide (D₂O), under conditions that facilitate the exchange of labile protons. The N-H protons in amines are generally labile and can undergo exchange with deuterium from D₂O, often catalyzed by acids or bases. ispc-conference.orglibretexts.org While simple exchange in D₂O can lead to N-D formation, achieving high levels of deuteration at the amine group may require optimized conditions, including temperature, concentration, and reaction time. The extent of hydrogen-deuterium exchange can be monitored using techniques like NMR spectroscopy, where the signal for N-H protons decreases or disappears upon deuteration, and new signals for N-D may be observed. libretexts.org
Reductive Deuteration of Precursors (e.g., oximes, nitriles)
Reductive deuteration offers an indirect route to selectively deuterated primary amines. This strategy involves the reduction of a precursor molecule containing a nitrogen-carbon multiple bond (such as an oxime or a nitrile) in the presence of a deuterium source.
Reductive Deuteration of Oximes: Oximes (R₂C=NOH) can be reduced to primary amines. researchgate.netutc.edu By conducting this reduction in the presence of a deuterium source like D₂O, deuterium atoms can be incorporated into the α-position (the carbon directly attached to the nitrogen) and potentially the nitrogen of the resulting primary amine. researchgate.net Studies have reported the reductive deuteration of ketoximes and aldoximes using samarium diiodide (SmI₂) as an electron donor and D₂O as the deuterium source, yielding α-deuterated primary amines with high deuterium incorporation. researchgate.net
Reductive Deuteration of Nitriles: Nitriles (R-C≡N) can be reduced to primary amines (R-CH₂NH₂). researchgate.net Reductive deuteration of nitriles using D₂O as the deuterium source can lead to the incorporation of deuterium atoms at the α,α-positions (the carbon directly attached to the nitrogen) of the resulting primary amine. researchgate.netcore.ac.uk A method utilizing SmI₂ as a reductant and Et₃N as an additive in the presence of D₂O has been developed for the synthesis of α,α-dideuterated amines from both aromatic and aliphatic nitriles, showing high deuterium incorporation and regioselectivity. researchgate.net Continuous-flow hydrogenation and reductive deuteration of nitriles using Raney nickel as a heterogeneous catalyst and D₂O as the deuterium source have also been reported, providing α,α-dideuterated analogues with excellent deuterium incorporation. core.ac.uk
Catalytic Deuteration Approaches Utilizing D₂O and Metal Catalysts (e.g., Pt/C)
Metal-catalyzed hydrogen-deuterium exchange reactions using D₂O as the deuterium source are valuable for introducing deuterium atoms into organic molecules, including amines. Platinum on carbon (Pt/C) is one such catalyst that has been explored for deuteration. osti.govresearchgate.netosti.gov
While Pt/C catalyzed H/D exchange with D₂O has been shown to be effective for the perdeuteration of acetyl-protected alkyl amines, direct deuteration of n-butylamine with Pt/C and D₂O at 120°C resulted in only partial deuterium incorporation (around 50%) at the alpha and beta positions, potentially due to the strong coordinating ability of the amine group to platinum. osti.gov Attempts to increase the temperature led to oxidation of the amine. osti.gov Protecting the amine group, such as through acetylation, can improve deuterium incorporation in subsequent catalytic exchange reactions. osti.gov Other metal catalysts, including ruthenium-based catalysts and iridium complexes, have also been investigated for the selective deuteration of alkyl amines, often achieving deuteration at positions other than the amine nitrogen, such as the α and/or β positions. osti.gov Recent research has also explored the use of novel catalysts, like atomically dispersed Fe-P pair-site catalysts, for efficient and regioselective deuteration using D₂O. cardiff.ac.ukacs.org
Synthesis of n-ButylaMine-ND2 Intermediate
The synthesis of the n-ButylaMine-ND2 intermediate, which is the deuterated free base form before conversion to the DCl salt, involves the application of the selective deuteration strategies discussed above to a suitable n-butylamine precursor.
Selection and Preparation of Deuterated Precursors
The choice of precursor depends on the desired deuteration strategy. For deuterium exchange methods targeting the N-H protons, the direct precursor is n-butylamine itself. osti.gov For reductive deuteration approaches, suitable precursors would be n-butyraldehyde oxime or butyronitrile (B89842). These precursors would need to be prepared or obtained before the deuteration step. The preparation of n-butylamine can be achieved through various methods, including the reaction of n-butanol with ammonia (B1221849) in the presence of a catalyst. google.com If a protected n-butylamine is used for catalytic exchange, the protected form (e.g., acetyl n-butylamine) would be the immediate precursor for the deuteration reaction. osti.gov
Optimization of Reaction Conditions for Isotopic Incorporation and Yield
Optimizing reaction conditions is crucial to maximize deuterium incorporation at the desired sites and achieve high yields of the n-ButylaMine-ND2 intermediate. This involves carefully controlling parameters such as temperature, pressure, reaction time, catalyst loading (if applicable), the ratio of the deuterium source (e.g., D₂O, D₂) to the substrate, and the solvent. wikipedia.orgsigmaaldrich.comsigmaaldrich.com
Formation of the n-ButylaMine-ND2 DCl Salt
Following the deuteration of the n-butylamine to achieve the -ND2 functionality, the resulting deuterated amine is converted into its hydrochloride salt, this compound. This salt formation is a common step in the purification and isolation of amines.
Controlled Acidification Techniques for Salt Derivatization
The formation of the hydrochloride salt involves the reaction of the deuterated n-butylamine-ND2 with hydrochloric acid. To obtain the deuterated hydrochloride salt (DCl), deuterated hydrochloric acid (DCl) is typically used. Controlled acidification is crucial to ensure efficient salt formation and minimize potential back-exchange of deuterium with any residual protons present. This process involves carefully adding the DCl to a solution of the deuterated amine, often in a suitable solvent. The reaction protonates (or in this case, deuterates) the basic amine group, forming the ammonium (B1175870) salt.
Purification and Isolation of the Deuterated Amine Hydrochloride Salt
After the salt formation, purification steps are necessary to obtain this compound in high purity. Common purification techniques for amine hydrochloride salts include crystallization, filtration, and washing. The salt, being an ionic compound, is often less soluble in organic solvents than the free amine, facilitating its precipitation. The solid salt can then be collected by filtration and washed with a suitable solvent to remove impurities. Drying the isolated solid provides the purified this compound.
Some synthetic procedures for amine hydrochlorides involve direct formation and isolation by filtration, taking advantage of the salt's lower solubility. sciencemadness.org
Analytical Assessment of Deuterium Incorporation and Isotopic Purity
Confirming the successful incorporation of deuterium and determining the isotopic purity of this compound is critical for verifying the synthetic outcome. Various analytical techniques are employed for this purpose.
Mass Spectrometry for Deuterium Content Quantification
Mass spectrometry (MS) is a powerful tool for determining the deuterium content of a compound. By analyzing the mass-to-charge ratio (m/z) of the deuterated molecule and its isotopologues, the extent of deuterium incorporation can be quantified. wikipedia.org The increase in mass due to the presence of deuterium atoms (each deuterium atom adds approximately 1 Da compared to a hydrogen atom) is detectable by MS. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the precise determination of the elemental composition and the number of deuterium atoms incorporated. cjcatal.com
For a compound like this compound, MS can reveal the presence of species with different numbers of deuterium atoms on the amine group (e.g., -NH2, -NHD, -ND2) and potentially at other sites if non-specific deuteration occurred. The relative intensities of the peaks corresponding to these different isotopologues can be used to calculate the average deuterium incorporation and assess isotopic purity.
Mass spectrometry can measure the rate of deuterium uptake in hydrogen-deuterium exchange experiments, providing information on the dynamics of exchangeable protons. thermofisher.comthermofisher.comnih.gov While this is often applied to larger molecules like proteins, the principle of measuring mass shifts due to deuterium incorporation is applicable to smaller molecules as well.
Advanced NMR Techniques for Site-Specific Deuteration Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the site-specific incorporation of deuterium. wikipedia.org While 1H NMR signals for protons directly attached to nitrogen can undergo rapid exchange in protic solvents, making direct observation of -NH2 protons challenging, the absence or reduction of these signals in the 1H NMR spectrum of the deuterated product in a non-exchanging solvent can indicate deuterium incorporation at the amine group.
More advanced NMR techniques can provide detailed information about deuterium location. 2H NMR directly detects deuterium nuclei and can be used to confirm the presence of deuterium at specific sites. Although less sensitive than 1H NMR, 2H NMR provides signals only for deuterated positions. wikipedia.org
Furthermore, the coupling between adjacent nuclei is affected by the presence of deuterium. For example, the splitting patterns of signals for carbon atoms or protons adjacent to the deuterated amine group in 13C NMR or 1H NMR spectra, respectively, can change due to the different spin of deuterium (I=1) compared to hydrogen (I=1/2). wikipedia.org Techniques like HSQC (Heteronuclear Single Quantum Coherence) NMR, which correlate proton and carbon signals, can also be used to analyze site-specific deuteration by observing the absence or altered appearance of signals corresponding to C-H bonds that have been converted to C-D bonds. wikipedia.orgresearchgate.net
NMR spectroscopy is a standard method for determining deuterium incorporation levels, often using 1H NMR integration against an internal standard. osti.gov
Advanced Spectroscopic Characterization of N Butylamine Nd2 Dcl
Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool to probe the molecular vibrations of n-Butylamine-ND2 DCl. The substitution of protons with deuterons on the amine group leads to significant and predictable shifts in the vibrational frequencies, offering a unique window into the molecule's behavior.
The vibrational spectrum of this compound is characterized by distinct bands corresponding to the vibrations of the deuterated amino group (-ND₂) and the butyl carbon skeleton. The primary effect of deuteration is the lowering of vibrational frequencies for modes involving the deuterium (B1214612) atoms, due to their increased mass compared to protons.
The N-D stretching vibrations are expected to appear at significantly lower wavenumbers than the corresponding N-H stretches (typically 3300-3500 cm⁻¹). Based on the mass difference, the N-D stretching frequencies can be approximated to fall in the 2400-2600 cm⁻¹ region. Similarly, the ND₂ scissoring (bending) mode will be shifted to a lower frequency compared to the NH₂ scissoring mode (around 1600 cm⁻¹).
The skeletal vibrations of the butyl chain (C-C stretching, CH₂ rocking, twisting, and wagging modes) are less affected by deuteration at the nitrogen atom. However, subtle shifts can occur due to changes in coupling with the amino group vibrations.
Below is a table of typical vibrational mode assignments for alkylamines and their deuterated analogues.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for -NH₂ | Expected Wavenumber (cm⁻¹) for -ND₂ |
| Asymmetric Stretch | ~3370 | ~2500 |
| Symmetric Stretch | ~3300 | ~2400 |
| Scissoring (Bending) | ~1620 | ~1180 |
| Wagging | ~820 | ~650 |
Note: These are approximate values and can vary based on the molecular environment and physical state.
The n-butyl chain is flexible and can exist in several conformational states (e.g., trans and gauche arrangements around the C-C bonds). These different conformers have distinct vibrational signatures, particularly in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹). Specific vibrational modes, such as the C-C skeletal modes and CH₂ rocking modes, are sensitive to the dihedral angles of the carbon backbone. By analyzing the presence and relative intensities of these conformation-specific bands, it is possible to determine the population of different conformers in a given sample, whether in liquid or solid form. The deuteration of the amino group helps to simplify certain regions of the spectrum by shifting the N-D modes, which can reduce spectral congestion and facilitate a more straightforward analysis of the skeletal vibrations related to conformation.
In the condensed phases (solid and liquid), the -ND₂ group of the n-butylammonium cation actively participates in deuterium bonding (analogous to hydrogen bonding) with the chloride counter-ion (Cl⁻). This interaction significantly influences the vibrational frequencies of the N-D modes. The formation of N-D···Cl bonds typically causes a red-shift (lowering of frequency) and broadening of the N-D stretching bands in the IR spectrum. The magnitude of this shift provides a direct measure of the strength of the deuterium bond.
In the solid state, the crystal lattice imposes a more ordered structure, leading to sharper and more defined vibrational bands. scispace.comrsc.org Vibrational spectroscopy of solid this compound can reveal details about the crystal packing and the specific geometry of the deuterium bonding network. In solution, the dynamic nature of deuterium bonding and interactions with solvent molecules leads to broader spectral features. By comparing the spectra in different solvents or as a function of concentration, one can study the thermodynamics and kinetics of deuterium bond formation and dissociation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for the structural and dynamic characterization of this compound. The presence of deuterium provides unique opportunities for specialized NMR experiments, while multi-nuclear analysis offers a comprehensive picture of the molecular framework.
Deuterium (²H) NMR spectroscopy directly probes the deuterated sites in the molecule. Since natural abundance of ²H is very low (0.016%), an enriched compound like this compound gives a strong and clear ²H NMR signal. wikipedia.org This technique is highly effective for verifying the success and specificity of the deuteration process.
A combined analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides a complete picture of the molecular structure.
¹H NMR: The ¹H NMR spectrum of this compound is simplified compared to its non-deuterated counterpart because the signal from the acidic amine protons is absent. The protons on the carbon adjacent to the nitrogen (the α-carbon) will no longer show coupling to the amine protons, resulting in a cleaner multiplet. The chemical shifts and coupling patterns of the remaining protons on the butyl chain confirm the carbon skeleton's structure. chemicalbook.comchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum reveals four distinct signals, one for each carbon atom in the butyl chain. chemicalbook.comchemicalbook.com The chemical shift of the α-carbon is most affected by the protonation and deuteration state of the nitrogen atom. Deuteration on the adjacent nitrogen can cause a small upfield shift (isotope effect) on the α-carbon resonance and can change the multiplicity of the signal in a coupled spectrum from a triplet (due to coupling to two ¹H on nitrogen in ¹⁴NH₂) to a different pattern due to coupling with ¹⁴N and ²H.
¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the nitrogen's electronic environment. The chemical shift is sensitive to protonation and deuterium bonding. In the ¹⁵N spectrum of this compound, coupling to the two deuterium atoms (spin I=1) would result in a multiplet, confirming the -ND₂ structure.
The following table summarizes typical NMR data for the n-butylammonium cation.
| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | CH₃ | ~0.9 | Triplet |
| ¹H | -CH₂- (γ) | ~1.4 | Sextet |
| ¹H | -CH₂- (β) | ~1.6 | Quintet |
| ¹H | -CH₂-N | ~2.9 | Triplet (in D₂O) |
| ¹³C | C4 (CH₃) | ~13 | |
| ¹³C | C3 | ~19 | |
| ¹³C | C2 | ~29 | |
| ¹³C | C1 (-CH₂-N) | ~39 |
Note: Chemical shifts are approximate and depend on the solvent and concentration. The ¹H NMR data is for the non-deuterated amine group in D₂O to illustrate the carbon chain signals. chemicalbook.comchemicalbook.com
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a crucial technique for probing the structure and dynamics of materials in the solid phase. For this compound, SSNMR can effectively differentiate between ordered crystalline structures and disordered amorphous forms. The local environment of the nuclei, reflected in the chemical shift and line width, is sensitive to the degree of structural order.
In a crystalline state, the this compound molecules are arranged in a regular, repeating lattice. This uniformity results in a consistent local magnetic environment for the deuterium and carbon nuclei, leading to sharper, more well-defined peaks in the SSNMR spectrum. Conversely, in an amorphous solid, the molecules are arranged randomly, creating a distribution of local environments. This structural disorder leads to a phenomenon known as inhomogeneous broadening, resulting in significantly wider NMR signals.
Deuterium (²H) SSNMR is particularly informative. Due to its quadrupolar nature, the ²H NMR line shape is highly sensitive to the orientation and motion of the C-N-D bond axis. In a static crystalline sample, a characteristic Pake doublet pattern would be observed, the width of which provides direct information on the quadrupolar coupling constant and thus the N-D bond's electronic environment. In an amorphous state, the superposition of signals from randomly oriented molecules results in a broad, often featureless spectrum. The use of techniques like magic angle spinning (MAS) can help to narrow these lines, though differences between crystalline and amorphous forms remain apparent. nih.govcolumbia.edu
| Parameter | Crystalline Form | Amorphous Form | Information Gained |
|---|---|---|---|
| ²H Linewidth (static) | ~125 kHz (Pake Doublet) | >150 kHz (Broad, Featureless) | Degree of molecular order and orientation. |
| ¹³C Linewidth (MAS) | Narrow (<1 ppm) | Broad (>3 ppm) | Distribution of conformations and packing environments. |
| Quadrupolar Coupling Constant (²H) | Uniform value | Distribution of values | Consistency of the N-D bond electronic environment. |
Relaxation Studies (T1, T2) for Translational and Rotational Dynamics
NMR relaxation studies measure the time constants for nuclear spins to return to thermal equilibrium (T1, spin-lattice relaxation) and to lose phase coherence with each other (T2, spin-spin relaxation). These parameters are directly linked to the motion of the molecule on a timescale of nanoseconds to picoseconds. imaios.com For this compound, measuring T1 and T2 provides deep insight into its translational and rotational dynamics.
T1 (Spin-Lattice) Relaxation: This process involves the exchange of energy between the nuclear spins and the surrounding molecular lattice. imaios.com It is sensitive to molecular motions occurring at or near the Larmor frequency. For the deuterated amine group (-ND2), the primary relaxation mechanism is quadrupolar coupling. The efficiency of this relaxation is dependent on the rate of reorientation of the N-D bonds. Faster rotational motion (e.g., at higher temperatures or in solution) leads to more efficient relaxation and shorter T1 values.
T2 (Spin-Spin) Relaxation: This process is sensitive to both high-frequency and low-frequency motions. imaios.com It reflects the loss of phase coherence in the transverse plane due to interactions between neighboring spins. mriquestions.com In this compound, T2 is influenced by rotational dynamics as well as slower translational motions, such as diffusion of the entire molecule.
By measuring T1 and T2 as a function of temperature, one can map the motional landscape of the molecule. For instance, the onset of specific motions, like the rotation of the butyl chain or the tumbling of the entire molecule in solution, can be identified by characteristic changes or minima in the relaxation time curves. The short relaxation times typical for deuterium nuclei allow for rapid data acquisition, making these studies efficient. nih.gov
| Parameter | Condition | Typical Value Range | Dominant Dynamic Process |
|---|---|---|---|
| T1 (Spin-Lattice) | Solid (Low Temp) | >500 ms | Slow librational motions. |
| Solution (Room Temp) | 50 - 200 ms | Fast rotational tumbling of the molecule. | |
| T2 (Spin-Spin) | Solid (Low Temp) | <1 ms | Strong dipolar/quadrupolar interactions in a rigid lattice. |
| Solution (Room Temp) | 40 - 150 ms | Rotational and translational diffusion. |
Mass Spectrometry (MS) for Mechanistic and Isotopic Studies
Mass spectrometry is an indispensable tool for confirming the identity, isotopic purity, and fragmentation behavior of this compound. The presence of deuterium provides a distinct mass signature that facilitates these analyses. clearsynth.com
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula. For this compound, HRMS can unequivocally confirm the successful incorporation of two deuterium atoms by comparing the measured accurate mass of the molecular ion [M+H]⁺ with the theoretically calculated mass. This capability distinguishes the target compound from isobaric species, including those with different elemental compositions or those that may have incorporated a different number of deuterium atoms. rsc.org
| Species | Elemental Formula | Calculated Monoisotopic Mass (Da) | Hypothetical Measured Mass (Da) |
|---|---|---|---|
| Protiated [M+H]⁺ | [C₄H₁₂N]⁺ | 74.09642 | - |
| Deuterated [M+H]⁺ | [C₄H₁₀D₂N]⁺ | 76.10898 | 76.10895 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For aliphatic amines like n-butylamine, the dominant fragmentation pathway is alpha-cleavage—the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org
In the case of the n-Butylamine-ND2 cation, the precursor ion at m/z 76 would be selected. Collision-induced dissociation would lead to the loss of a propyl radical (•CH₂CH₂CH₃), resulting in a characteristic product ion. The mass of this fragment directly confirms that the deuterium atoms are located on the nitrogen, as they are retained in the charged fragment. This analysis is crucial for verifying the specific site of isotopic labeling. clearsynth.comosu.edu
| Precursor Ion | Precursor m/z | Major Fragmentation Pathway | Neutral Loss | Product Ion | Product Ion m/z |
|---|---|---|---|---|---|
| [CH₃(CH₂)₃ND₂H]⁺ | 76.1 | Alpha-Cleavage | •CH₂CH₂CH₃ (Propyl radical) | [CH₂=ND₂H]⁺ | 33.0 |
Neutron Scattering and Diffraction Studies for Hydrogen Atom Localization
While X-ray diffraction is a standard for determining molecular structures, it is notoriously poor at locating hydrogen atoms due to their very low electron density. Neutron diffraction overcomes this limitation because neutrons scatter off atomic nuclei rather than electrons. This makes it an exceptionally powerful technique for determining the precise positions of hydrogen and deuterium atoms. stfc.ac.ukenergyfrontier.us
The use of this compound is particularly advantageous for neutron studies. The scattering properties of hydrogen and its isotope deuterium are markedly different, which can be exploited to reveal detailed structural information. nih.govlu.se
Advantages of Deuterium for Neutron Diffraction in Organic Structures
The substitution of hydrogen with deuterium in n-butylamine offers two primary advantages for neutron diffraction experiments.
Scattering Cross-Section and Contrast: Hydrogen (¹H) has a negative coherent scattering length, while deuterium (²H) has a large, positive one. This significant difference makes it easy to distinguish between the two isotopes in a diffraction experiment. nih.govnih.gov In the crystal structure of this compound, the positions of the deuterium atoms on the ammonium (B1175870) head group can be determined with high accuracy. This allows for a precise characterization of the hydrogen (deuterium) bonding network with the chloride counter-ion and neighboring molecules, which is fundamental to understanding the crystal packing and intermolecular forces.
Reduction of Incoherent Scattering: Hydrogen has a very large incoherent scattering cross-section, which contributes to a high background signal and reduces the quality of the diffraction data. Deuterium, in contrast, has a much smaller incoherent cross-section. stfc.ac.uk By replacing the amine protons with deuterons, the signal-to-noise ratio of the experiment is dramatically improved, leading to a clearer diffraction pattern and a more accurate final structure.
| Isotope | Coherent Scattering Length (fm) | Incoherent Scattering Cross-Section (barns) | Advantage of Deuterium |
|---|---|---|---|
| Hydrogen (¹H) | -3.74 | 80.26 | Provides high contrast and significantly reduces background noise for more precise localization of amine head group positions. |
| Deuterium (²H) | 6.67 | 2.05 |
Inelastic Neutron Scattering for Vibrational Dynamics in Condensed Phases
An extensive search of peer-reviewed scientific databases reveals a lack of published studies utilizing Inelastic Neutron Scattering (INS) to characterize the vibrational dynamics of this compound. INS spectroscopy is particularly well-suited for studying the dynamics of hydrogenous materials, and such a study would provide significant insight into the motions of the butylammonium (B8472290) cation in its condensed phase.
The technique allows for the observation of all vibrational modes, without the strict selection rules that govern infrared and Raman spectroscopy. For a compound like this compound, INS would be highly sensitive to the large-amplitude motions of the hydrogen atoms on the butyl chain and the deuterium atoms on the amine group. This would enable the characterization of:
Methyl Group Torsions: The rotational motion of the terminal methyl (-CH₃) group.
Methylene Group Modes: Rocking, wagging, and twisting vibrations of the -CH₂- groups.
Amine Group Librations: The torsional or rocking motions of the deuterated amine (-ND₂) group within the crystal lattice.
Lattice Modes: Low-frequency vibrations involving the entire butylammonium cation and its interaction with the chloride anion.
Without experimental data, a detailed analysis and presentation of research findings are not possible. For the purpose of illustrating the type of information an INS experiment would provide, a hypothetical and generalized data table is presented below.
Table 1: Hypothetical INS Vibrational Mode Assignments for this compound (Note: This table is illustrative and not based on experimental results.)
| Observed Energy Transfer (cm⁻¹) | Calculated Energy (cm⁻¹) | Assignment Description |
| < 100 | < 100 | Lattice Modes (Cation-Anion Vibrations) |
| 150 - 250 | 160 - 260 | -ND₂ Torsional/Librational Modes |
| 280 - 350 | 290 - 360 | C-C-C Bending Modes |
| 400 - 500 | 410 - 510 | C-C Torsional Modes |
| 750 - 950 | 760 - 960 | CH₂ Rocking Modes |
| 1050 - 1150 | 1060 - 1160 | C-N Stretching |
| 1200 - 1400 | 1210 - 1410 | CH₂ Wagging/Twisting Modes |
| 2800 - 3000 | 2810 - 3010 | C-H Stretching Modes |
Further research employing INS is required to experimentally determine the vibrational dynamics of this compound. Such a study would be invaluable for understanding the intermolecular forces and the dynamic behavior of the butylammonium cation in the solid state.
Computational and Theoretical Investigations of N Butylamine Nd2 Dcl
Quantum Chemical Calculations (e.g., DFT) for Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, geometry, and relative energies of molecules and ions. These methods can provide fundamental information about the stable forms of n-ButylaMine-ND2 DCl and the energy landscape governing its conformations. Various DFT functionals and basis sets are employed depending on the desired level of accuracy and computational cost uni-muenchen.deresearchgate.netwhiterose.ac.uk.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental step in quantum chemical calculations aimed at finding the most stable arrangement of atoms in a molecule or ion, corresponding to a minimum on the potential energy surface researchgate.netajchem-a.com. For this compound, DFT calculations can determine the optimized bond lengths, bond angles, and dihedral angles of the deuterated n-butylammonium cation ([CH3(CH2)3ND3]+) and its interaction with the chloride counterion (Cl-). Analysis of the electronic structure, including charge distribution and molecular orbitals, provides insights into the nature of bonding and the polarity of the molecule.
Prediction of Vibrational Frequencies and Spectroscopic Parameters
DFT calculations can predict the vibrational frequencies of molecules, which are directly comparable to experimental spectroscopic data obtained from techniques like infrared and Raman spectroscopy ajchem-a.comhawaii.edud-nb.infoajol.inforesearchgate.net. For this compound, calculating vibrational frequencies is particularly important as isotopic substitution (deuteration) leads to shifts in these frequencies compared to the non-deuterated analogue due to changes in reduced mass ajchem-a.comhawaii.edud-nb.info. These predicted frequencies aid in the assignment of experimental spectroscopic bands and confirmation of the molecular structure.
Energy Profiles for Rotational Isomers and Conformational Landscapes
Organic molecules with single bonds can exist as different conformers due to rotation around these bonds. DFT calculations can map the energy landscape associated with these rotations, identifying stable rotational isomers and the energy barriers between them aip.orgsolubilityofthings.commdpi.comescholarship.orgresearchgate.net. For the n-butylammonium cation, rotations around the C-C bonds in the butyl chain and the C-N bond can lead to various conformers. DFT calculations can determine the relative energies and populations of these conformers, providing a theoretical understanding of the molecule's flexibility and preferred spatial arrangements. Studies on related butylamine (B146782) derivatives and other molecules have utilized DFT to explore their conformational space and rotational barriers aip.orgmdpi.com.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful tools for investigating the time-dependent behavior of molecular systems, including their interactions with solvents and other molecules. For this compound, MD simulations can provide insights into its dynamic properties in different environments, such as aqueous solutions or condensed phases. These simulations track the motion of atoms over time based on classical mechanics and interatomic forces defined by a force field researchgate.netnih.govosti.govresearchgate.netmdpi.comresearchgate.netgfz-potsdam.deacs.orgmostwiedzy.pl.
Solvation Dynamics in Various Solvent Environments
MD simulations can be used to study how this compound interacts with solvent molecules, such as water. This includes analyzing the structure of the solvation shell around the n-butylammonium cation and the chloride anion, the dynamics of solvent molecules in this shell, and the strength of ion-solvent interactions researchgate.netresearchgate.netmdpi.comresearchgate.netgfz-potsdam.deacs.orgmostwiedzy.pl. Simulations can reveal how the hydrophobic butyl chain and the charged ammonium (B1175870) group influence the organization of solvent molecules around the ion pair. Studies on other alkylammonium salts have employed MD to understand their solvation behavior in various solvents researchgate.netresearchgate.netmdpi.comresearchgate.netgfz-potsdam.deacs.org.
Conformational Equilibria and Transitions
The conformational landscape of a molecule significantly influences its physical and chemical properties. For flexible molecules like butylamine derivatives, multiple conformers exist, separated by rotational energy barriers. Computational methods are essential for identifying these conformers, determining their relative energies, and understanding the transitions between them.
Studies on butylamine and related alkylamines have employed computational techniques such as molecular mechanics and quantum chemical calculations to explore their conformational space pjbmb.org.pkresearchgate.net. These investigations typically involve scanning torsional angles and optimizing the geometry of resulting structures to find energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics based on their calculated energies and vibrational frequencies acs.orgnih.gov.
For this compound, the presence of deuterium (B1214612) atoms on the amine group (-ND2) introduces isotopic effects. While the fundamental potential energy surface is largely unchanged under the Born-Oppenheimer approximation, isotopic substitution can subtly alter vibrational frequencies and zero-point energies, which in turn can influence the relative stability and populations of different conformers researchgate.netnih.govosti.gov. Computational studies utilizing methods sensitive to these subtle energy differences are necessary to accurately describe the conformational equilibrium of the deuterated compound. Analyzing the potential energy surface as a function of relevant dihedral angles, particularly around the C-C and C-N bonds, would reveal the low-energy conformers and the barriers to interconversion.
Ab Initio and Semi-Empirical Methods for Mechanistic Insights and Reaction Pathways
Ab initio and semi-empirical quantum chemical methods are powerful tools for investigating reaction mechanisms and pathways involving amines. These methods solve approximations to the electronic Schrödinger equation to calculate energies, geometries, and electronic properties of molecules and transition states.
Studies on the reactivity of butylamine and other amines with various species, such as radicals or in nucleophilic substitution reactions, have utilized methods like Density Functional Theory (DFT), M06-2X, MP2, and CCSD(T) acs.orgwhiterose.ac.ukacs.orgwhiterose.ac.ukscirp.orgnih.govarkat-usa.org. These calculations can identify intermediates and transition states along a reaction pathway, allowing for the determination of activation energies and reaction rates. Semi-empirical methods, such as AM1 and PM6, offer a computationally less expensive alternative, suitable for larger systems or initial explorations of reaction landscapes, although they may be less accurate than high-level ab initio methods winthrop.edumpg.dersc.orgresearchgate.net.
For this compound, ab initio and semi-empirical calculations could be applied to study its reactivity, for instance, in proton transfer reactions or reactions involving the deuterated amine group. The effect of deuteration on reaction kinetics, known as a kinetic isotope effect, can be investigated computationally by comparing the calculated reaction rates for the deuterated and non-deuterated species mdpi.comup.ac.zanih.govresearchgate.net. This involves calculating the vibrational frequencies of the reactants and transition states to determine the zero-point energy differences and tunneling contributions. Potential energy surface scans and intrinsic reaction coordinate (IRC) calculations can further elucidate the reaction pathways and the nature of the transition states.
Development and Validation of Force Fields for Deuterated Amines
Molecular mechanics force fields provide a simplified, computationally efficient way to model the behavior of molecules, particularly in large-scale simulations like molecular dynamics. Force fields represent the potential energy of a system as a sum of terms describing bond stretching, angle bending, torsions, and non-bonded interactions.
The development and validation of accurate force fields for amines are ongoing areas of research arxiv.orgurv.catresearchgate.netacs.orgulisboa.ptulisboa.pticmp.lviv.uaacs.orgacs.org. A good force field should be able to reproduce experimental properties such as densities, enthalpies of vaporization, and conformational distributions.
Reaction Kinetics and Mechanistic Pathways Involving N Butylamine Nd2 Dcl
Kinetic Isotope Effects (KIEs) in Amine Reactions
A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org For n-Butylamine-ND₂ DCl, substituting hydrogen with deuterium (B1214612) at the nitrogen atom can lead to both primary and secondary KIEs, which are invaluable for mechanistic elucidation. pharmacy180.comgoogle.com
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.orggmu.edu For the ND₂ group of n-Butylamine-ND₂ DCl, a significant primary KIE (typically kH/kD ≈ 2–8) would be expected if one of the N-D bonds is cleaved during the slowest step. pharmacy180.com This is common in reactions where the amine acts as a general base or when deprotonation of the amine is the kinetically significant event. The effect arises because the N-D bond has a lower zero-point vibrational energy than the corresponding N-H bond, making it stronger and requiring more energy to break. libretexts.org
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted bond is not broken in the rate-determining step, but its vibrational environment changes between the ground state and the transition state. wikipedia.orggmu.edu These effects are generally smaller than PKIEs (kH/kD often between 0.7 and 1.5). pharmacy180.com For the ND₂ group, an SKIE might be observed in reactions where the nitrogen atom undergoes a change in hybridization or steric hindrance. For instance, if the nitrogen atom acts as a nucleophile, its hybridization changes from sp³ in the amine to sp³-like in the transition state, which can alter the N-D bond vibrations and result in a small normal (kH/kD > 1) or inverse (kH/kD < 1) KIE. cdnsciencepub.com
The magnitude of the observed KIE is a powerful diagnostic tool for probing reaction mechanisms. princeton.eduepfl.ch By comparing the reaction rate of n-butylamine with that of n-Butylamine-ND₂ DCl, the role of the amine protons in the reaction's key steps can be determined.
A large primary KIE provides strong evidence that proton/deuteron (B1233211) transfer from the nitrogen is integral to the rate-determining step. pharmacy180.comacs.org Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that N-H/N-D bond breaking occurs in a fast step before or after the rate-determining step, such as a rapid proton transfer following a slower nucleophilic attack. princeton.edu
Secondary KIEs offer more subtle information about the geometry of the transition state. wayne.eduresearchgate.net An inverse SKIE (kH/kD < 1) often indicates a more sterically crowded transition state or a change in hybridization that strengthens the N-D vibrational force constants. A normal SKIE (kH/kD > 1) can suggest the opposite. For example, a large normal secondary α-deuterium KIE of 1.158 was used to indicate significant C-N bond rupture in the transition state of an amine oxide elimination reaction. cdnsciencepub.com These subtle effects allow for detailed mapping of the energy surface of a reaction. osti.gov
| Observed KIE (kH/kD) Value | Type | Interpretation | Implication for n-Butylamine-ND₂ DCl Reactions |
| > 2 | Primary | N-D bond is broken in the rate-determining step. pharmacy180.com | The reaction mechanism involves rate-limiting deprotonation of the amine. |
| ≈ 1 | None / Small Secondary | N-D bond is not broken in the rate-determining step. princeton.edu | Nucleophilic attack or another step is rate-limiting; proton transfer is fast. |
| 0.7 - 1.0 | Inverse Secondary | N-D bond vibrations are sterically more restricted or strengthened in the transition state. gmu.edu | The transition state is more crowded around the amine group than the ground state. |
| 1.0 - 1.5 | Normal Secondary | N-D bond vibrations are less restricted or weakened in the transition state. wikipedia.orgpharmacy180.com | The transition state is less crowded, or there is a change in hybridization loosening N-D bending modes. |
Deuterium Exchange Mechanisms and Rates
The deuterons on the nitrogen atom of n-Butylamine-ND₂ DCl are considered labile or exchangeable protons, meaning they can be replaced by protons from the surrounding environment, particularly in protic solvents. wikipedia.orgopenochem.org
In the presence of protic solvents such as water (H₂O) or alcohols, the deuterons of the -ND₂ group can undergo rapid exchange with solvent protons. wikipedia.org This is an equilibrium process, and the extent of exchange depends on the relative concentrations of the deuterated amine and the protiated solvent. To maintain deuterium labeling during a reaction, anhydrous conditions or deuterated solvents (e.g., D₂O) are typically required. The exchange mechanism involves protonation of the amine by the solvent followed by deprotonation, or vice-versa, leading to the swapping of isotopes.
The rate of hydrogen-deuterium exchange is highly dependent on pH and can be catalyzed by both acids and bases. nih.govlibretexts.org
Acid Catalysis : In the presence of a Brønsted acid (H⁺), the amine nitrogen is protonated to form the butylammonium (B8472290) ion, [CH₃(CH₂)₃ND₂H]⁺. The deuterons on this positively charged species are more acidic and exchange more rapidly with protons from the solvent. nih.gov Stronger acids generally lead to faster exchange rates. researchgate.net
Base Catalysis : A base can facilitate exchange by deprotonating a protic solvent molecule, generating a more potent nucleophile (e.g., HO⁻ from H₂O) that can abstract a deuteron from the amine. Amine bases themselves can catalyze this type of exchange. researchgate.net
Metal catalysts and Lewis acids can also promote H/D exchange at positions on the alkyl chain, often in cooperation with a base. nih.govnih.gov
Role as a Mechanistic Probe in Organic and Catalytic Reactions
The combination of KIE analysis and deuterium exchange studies makes n-Butylamine-ND₂ DCl a versatile probe for investigating reaction mechanisms. For instance, in studies of nucleophilic aromatic substitution (SNAr) reactions involving amines, a key mechanistic question is whether the proton is removed in the rate-limiting step. researchgate.netresearchgate.net By running the reaction with both n-butylamine and its -ND₂ analogue, a primary KIE would indicate that proton removal is involved in the slow step, favoring a mechanism where the intermediate is deprotonated to drive the reaction forward.
Furthermore, in catalytic cycles, monitoring the exchange of deuterium from the -ND₂ group with the solvent or other reactants can reveal the involvement of protic intermediates and the accessibility of the catalyst's active site. If the deuterium label is lost rapidly, it implies that the amine group is exposed to a protic environment during the reaction. Kinetic studies on the reactions of n-butylamine, such as its oxidation or its reaction with carboxylic acids, provide a foundation for using the deuterated compound to gain deeper mechanistic understanding. researchgate.netrsc.orgacs.org
Nucleophilic Addition and Substitution Pathways
n-Butylamine, and by extension its deuterated form, is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. blogspot.comlibretexts.orgsavemyexams.com It readily participates in nucleophilic substitution and addition reactions. In the case of n-Butylamine-ND2 DCl, the N-D bonds are stronger and have a lower zero-point energy than N-H bonds. This isotopic difference is critical in reactions where deprotonation of the amine or the intermediate ammonium (B1175870) salt is part of the mechanism.
In nucleophilic substitution reactions, such as the reaction with alkyl halides, the primary amine attacks the electrophilic carbon atom. libretexts.org The initial step forms a secondary butylammonium ion. Subsequent deprotonation can be influenced by a secondary kinetic isotope effect. While the N-D bond is not broken in the initial nucleophilic attack, its presence can affect the stability of the transition state and intermediates.
Research on the reactions of n-butylamine with compounds like 2,4-dinitrofluorobenzene shows that amines can act as potent nucleophiles in aromatic substitution reactions. acs.org For this compound, the rate of such reactions, particularly if base-catalyzed, would be expected to show a deuterium isotope effect if the proton (or deuteron) transfer from the nitrogen is part of the rate-limiting step. acs.org Specifically, if a second amine molecule acts as a base to remove a deuteron from the intermediate complex, the rate would be slower compared to the non-deuterated analogue due to the stronger N-D bond.
Table 1: Representative Rate Constants for Nucleophilic Substitution This table presents hypothetical data to illustrate the expected kinetic isotope effect (KIE) based on principles from related systems, as direct experimental data for this compound is not available.
| Reactant | Substrate | kH (M⁻¹s⁻¹) | kD (M⁻¹s⁻¹) | KIE (kH/kD) |
|---|---|---|---|---|
| n-Butylamine HCl | 1-Bromobutane | 1.5 x 10⁻⁴ | - | - |
| This compound | 1-Bromobutane | - | 1.3 x 10⁻⁴ | ~1.15 |
| n-Butylamine HCl | Acyl Chloride | 2.1 x 10⁻² | - | - |
| This compound | Acyl Chloride | - | 0.4 x 10⁻² | ~5.25 |
Investigation of Elimination Reactions
While primary amines are poor leaving groups, they can be converted into better ones, such as in quaternary ammonium salts, which then undergo elimination reactions, famously in the Hofmann elimination. libretexts.org In this E2 reaction, a strong base removes a β-hydrogen, leading to the formation of an alkene.
For a hypothetical Hofmann-type elimination involving a derivative of this compound, the focus of isotopic labeling would be on the substrate's β-hydrogens. However, the nature of the amine leaving group itself can influence the reaction's regioselectivity (Hofmann's rule). The bulky, deuterated trialkylammonium leaving group would sterically direct the base to abstract the most accessible and acidic proton, typically on the least substituted β-carbon. libretexts.org
The kinetic isotope effect is a powerful tool for studying the mechanism of elimination reactions. libretexts.org If a C-H bond at the β-position were replaced by a C-D bond, a primary KIE (typically kH/kD > 2) would be observed, confirming that this bond is broken in the rate-determining step of the E2 pathway. While the deuterium on the amine itself is not directly involved in the key bond-breaking events of the substrate, its presence could exert minor secondary isotope effects on the transition state.
Acid-Base Catalysis Studies and Proton Transfer
Proton transfer is a fundamental process in acid-base catalysis, and studying it with deuterated compounds like this compound provides deep mechanistic insights. researchgate.net The transfer of a deuteron (D+) is generally slower than the transfer of a proton (H+) due to the mass difference and the lower zero-point energy of the N-D bond compared to the N-H bond. princeton.edu
In reactions where n-butylamine acts as a base catalyst, the initial step is often the abstraction of a proton from the substrate. If n-Butylamine-ND2 were used as the base (after neutralization of the DCl salt), the rate of proton abstraction would be subject to a primary kinetic isotope effect. This has been observed in studies of nitroethane deprotonation by various amine bases, where the KIE is maximal when the pKa of the substrate matches that of the conjugate acid of the amine. princeton.edu
The equilibrium basicity of amines is also affected by deuteration. Studies have shown that deuteration on the carbon skeleton can increase amine basicity. nih.gov Similarly, the properties of the ammonium ion are affected. The transfer of protons (or deuterons) through hydrogen-bonded networks is a key area of study, with deuteration significantly slowing the dynamics of transfer. aip.orgnih.gov In aqueous solutions, the n-butylammonium-ND3+ ion would exchange its deuterons with protons from water, but in aprotic solvents, the N-D bonds would remain, influencing any reaction where N-D bond cleavage is mechanistically important.
Table 2: Comparative pKa Values and Proton/Deuteron Transfer Rates Illustrative data based on general principles of isotopic effects.
| Compound | pKa of Conjugate Acid | Relative Rate of Proton/Deuteron Abstraction from Substrate |
|---|---|---|
| n-Butylamine | 10.6 | 1.00 |
| n-Butylamine-d2 (on amine) | 10.6 (estimated) | 0.15 - 0.25 (estimated KIE of 4-7) |
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for modeling reaction mechanisms, predicting transition state geometries, and calculating activation energies. nih.gov Density Functional Theory (DFT) is commonly used to explore reaction pathways involving amines. researchgate.net For this compound, theoretical models can be used to predict the energetic differences arising from isotopic substitution.
Theoretical studies on the oxidation of n-butylamine by radicals, for instance, have calculated the potential energy surfaces and thermal rate constants for hydrogen abstraction from different sites on the molecule. acs.orgbohrium.com These models could be adapted to this compound to specifically investigate the abstraction of a deuteron from the amino group versus a proton from the alkyl chain. The calculations would involve determining the zero-point vibrational energies (ZPVEs) for the N-D and C-H bonds in the ground state and the transition state. The higher ZPVE difference for C-H/C-D cleavage compared to N-H/N-D cleavage would be reflected in the calculated kinetic isotope effects.
Modeling of nucleophilic substitution reactions can elucidate the structure of the transition state. acs.org For an SN2 reaction involving this compound, computational models can help distinguish between a loose or tight transition state. Secondary kinetic isotope effects, which can be predicted computationally, are sensitive probes of the transition state structure. researchgate.net For example, an inverse KIE (kH/kD < 1) might suggest a more crowded transition state where sp2 character is developing, while a normal KIE (kH/kD > 1) could indicate other vibrational changes. Theoretical studies have been used to explore the mechanisms of amine-catalyzed aldol (B89426) reactions, identifying hydrogen bonding and proton transfer in the transition states as key to lowering activation energies. nih.govresearchgate.net Applying these models to the deuterated system would allow for a quantitative prediction of the impact of the N-D bond on the reaction's energetics and stereochemistry.
Intermolecular Interactions and Solution Phase Behavior of N Butylamine Nd2 Dcl
Deuterium (B1214612) Bonding Studies (N-D...X Interactions)
Deuterium bonding, analogous to hydrogen bonding but involving a deuterium atom, is a significant intermolecular force influencing the properties of deuterated compounds like n-ButylaMine-ND2 DCl. In this compound, deuterium bonds are expected to primarily involve the nitrogen-bound deuterium atoms (N-D) acting as donors and various electronegative atoms (X), such as oxygen, nitrogen, or halide ions (specifically chloride in this case), acting as acceptors. The strength and geometry of these N-D...X interactions are fundamental to understanding the compound's behavior in condensed phases. Deuterium isotope effects on NMR chemical shifts can serve as a tool to assess the strength of hydrogen bonds, which is also applicable to deuterium bonds mdpi.commdpi.comnih.gov.
Intra- and Intermolecular Hydrogen/Deuterium Bonding Networks
In solutions of this compound, both intra- and intermolecular deuterium bonding networks can be established. Intramolecular deuterium bonds would occur within a single molecule if suitable donor and acceptor groups are in close proximity and favorable orientation. However, given the structure of butylamine (B146782), intramolecular N-D...X hydrogen bonding is less likely compared to intermolecular interactions, especially in the presence of solvent or counterions that can act as efficient hydrogen/deuterium bond acceptors.
Influence of Solvent Environment on Deuterium Bond Strength and Geometry
The nature of the solvent significantly impacts the strength and geometry of deuterium bonds formed by this compound. In protic solvents, the solvent molecules themselves can act as both deuterium bond donors and acceptors, competing with the solute's self-interaction and solute-counterion interactions. This competition can weaken the N-D...X bonds involving the butylammonium (B8472290) cation and chloride anion. In aprotic solvents, where solvent molecules are less involved in hydrogen/deuterium bonding, the interactions between the butylammonium-ND2 cation and the chloride anion, as well as potential self-association through N-D...N interactions, might be stronger.
Studies on the solvation of n-butylamine and its protonated form in an aprotic ionic liquid have shown that the solvation structure changes drastically upon protonation, with the protonated form exhibiting stronger hydrogen bonding interactions with the anion of the ionic liquid rsc.org. This suggests that in this compound solutions, the interaction between the deuterated butylammonium cation and the chloride anion via deuterium bonds will be influenced by the solvent's ability to solvate these ions and participate in competing hydrogen/deuterium bonding uw.edu.plweebly.com. The polarity and hydrogen bond donor/acceptor capabilities of the solvent are key factors determining the extent and nature of the deuterium bonding network amazonaws.com.
Solvation Effects and Solvent-Solute Interactions
Solvation, the process by which solute molecules are surrounded and interacted with by solvent molecules, is a critical aspect of the solution-phase behavior of this compound. The interactions between the deuterated butylammonium cation, the chloride anion, and the solvent molecules dictate the solubility, stability, and reactivity of the compound in a given medium acs.orgmsu.edu.
Studies on solute-solvent interactions highlight the importance of both specific interactions, such as hydrogen bonding, and non-specific interactions, such as dipole-dipole forces uw.edu.plucl.ac.uk. For this compound, the charged nature of the butylammonium-ND2 cation and the chloride anion means that electrostatic interactions with polar solvent molecules are particularly important.
Preferential Solvation Phenomena in Mixed Solvents
In mixed solvent systems, preferential solvation can occur, where one component of the solvent mixture interacts more strongly with the solute than the other. For this compound in mixed solvents, the ions are likely to be preferentially solvated by the solvent component that can best accommodate their charge and participate in favorable interactions, such as hydrogen/deuterium bonding or strong dipole-charge interactions rsc.org. For example, in mixtures of water and an organic solvent, the polar and hydrogen-bonding nature of water would likely lead to preferential hydration of both the butylammonium-ND2 cation and the chloride anion. The extent of preferential solvation can influence the compound's solubility and its behavior in processes like extraction or chromatography.
Spectroscopic Signatures of Solvation Shells
Spectroscopic techniques, such as NMR, IR, and potentially 2D electronic spectroscopy, can provide valuable information about the solvation shells around this compound ions unibo.ituni-goettingen.deacs.orgescholarship.org. Changes in chemical shifts in NMR spectra, particularly for the deuterium atoms and nearby nuclei, can indicate the extent and nature of deuterium bonding and interactions with solvent molecules mdpi.comliverpool.ac.uk. Vibrational spectroscopy (IR) can reveal shifts in the N-D stretching frequencies, providing evidence for the formation and strength of deuterium bonds with solvent molecules or counterions researchgate.netmdpi.comjchemrev.com. These spectroscopic signatures offer experimental evidence for the composition and organization of the solvation shells surrounding the ions in solution.
Self-Association and Aggregation Phenomena
Like other amphiphilic molecules with both polar (charged ammonium (B1175870) head) and nonpolar (butyl chain) parts, this compound may exhibit self-association and aggregation phenomena in solution, particularly in solvents where solvent-solute interactions are not sufficiently strong to overcome solute-solute interactions nih.gov. The balance between attractive forces (e.g., van der Waals interactions between butyl chains, deuterium bonding, electrostatic attraction between cation and anion) and repulsive forces (e.g., electrostatic repulsion between similarly charged aggregates) dictates the extent of self-association and aggregation.
In aqueous solutions, where the hydrophobic butyl chains may seek to minimize contact with water, the butylammonium-ND2 cations might aggregate through hydrophobic interactions, with the charged head groups and chloride anions facing the solvent. Deuterium bonding between the ammonium groups and chloride ions could also play a role in holding aggregates together. The concentration of this compound, temperature, ionic strength, and the presence of other solutes can all influence the critical concentration at which aggregation begins and the size and structure of the resulting aggregates nih.gov. Studies on the aggregation of other amine derivatives and charged species provide a framework for understanding the factors that would drive or inhibit the self-assembly of this compound in solution uni-regensburg.demit.edu.
Dimerization and Higher-Order Aggregate Formation in Solution
The tendency of amphiphilic molecules, such as alkylammonium salts, to self-associate in solution is a well-established phenomenon. This self-assembly can lead to the formation of dimers, micelles, or other higher-order aggregates depending on factors such as concentration, solvent properties, temperature, and the specific structure of the alkyl chain and head group. While direct studies specifically on the dimerization and aggregation of this compound (butylammonium-ND3+ chloride) are not explicitly detailed in the provided search results, research on related alkylammonium salts, particularly tetrabutylammonium (B224687) chloride (TBAC), offers valuable insights into the potential aggregation behavior.
While tetrabutylammonium salts have larger, more hydrophobic cations compared to butylammonium salts, the principle of hydrophobic association of the alkyl chains in aqueous environments and ionic interactions in various media can contribute to aggregation phenomena in butylammonium systems as well. Research on other alkylammonium salts and surfactants demonstrates that the hydrophobic effect plays a significant role in driving self-assembly in aqueous solutions, leading to micelle formation above a critical micelle concentration (CMC) acs.orgniser.ac.in. Although specific CMC values or detailed aggregation structures for butylammonium chloride (or its deuterated analog) are not provided, the general principles of hydrophobic association and ionic interactions suggest that aggregation, potentially including dimerization at lower concentrations and higher-order structures at higher concentrations, is likely to occur in suitable solvents, particularly those where the hydrophobic butyl group is less solvated.
Furthermore, studies on the self-assembly of molecules in solution, sometimes templated or influenced by the presence of salts like tetrabutylammonium chloride, underscore the role of ionic compounds in facilitating ordered structures researchgate.netrsc.orgresearchgate.net. The formation of ion pairs and larger aggregates can be an intermediate step in or a consequence of these self-assembly processes.
Ionic Interactions and Ion Pairing in Various Media
Ionic interactions and ion pairing are fundamental aspects of the solution chemistry of salts like this compound (butylammonium-ND3+ chloride). In solution, the salt dissociates into butylammonium-ND3+ cations and chloride anions. The extent of this dissociation and the degree of ion pairing are highly dependent on the nature of the solvent.
In polar protic solvents like water, the high dielectric constant and ability to form hydrogen bonds (or deuterium bonds in this case) with both cations and anions generally favor ion dissociation, leading to a higher concentration of free ions. However, even in water, ion pairing can occur to some extent, particularly at higher salt concentrations.
In less polar or aprotic solvents, the lower dielectric constant reduces the screening of electrostatic charges, leading to stronger attractive forces between cations and anions and a greater propensity for ion pair formation. Studies on tetrabutylammonium chloride (TBACl) in various organic solvents demonstrate that it exists as an ion-pair salt, and its ionic dissociation can be influenced by the presence of complexing agents nih.govresearchgate.net. Conductometry studies have been used to directly detect the transformation from ion-paired salts to free ions upon complexation with receptors in non-polar solvents nih.gov.
Research on deep eutectic solvents based on tetrabutylammonium chloride highlights the strong interaction between the chloride anion and hydrogen bond donors researchgate.netresearchgate.networldscientific.com. This suggests that in mixed solvent systems or in the presence of molecules capable of hydrogen bonding, the chloride anion's interactions can significantly impact the solution behavior and potentially promote the formation of contact ion pairs or solvent-shared ion pairs.
The balance between ion-solvent interactions and inter-ionic interactions (ion pairing) dictates the conductivity, activity, and reactivity of the salt in solution. Factors such as temperature and pressure can also influence these equilibria, affecting the extent of ion pairing and aggregation.
Solid State Structure and Dynamics of N Butylamine Nd2 Dcl
Crystallographic Analysis of the DCl Salt
Crystallographic analysis is a fundamental approach to determine the precise arrangement of atoms within a crystalline solid. Techniques such as X-ray diffraction and neutron diffraction are crucial in elucidating the unit cell parameters, space group symmetry, and atomic positions.
While X-ray diffraction is effective for locating heavier atoms, neutron diffraction is particularly powerful for precisely locating lighter atoms such as hydrogen and its isotope, deuterium (B1214612). In the case of n-ButylaMine-ND2 DCl, neutron diffraction would be invaluable for accurately determining the positions of the deuterium atoms on the amine group (ND2) and the chloride ion (DCl). This is critical for understanding the role of deuterium bonding in the crystal structure.
Polymorphism and Solid-State Phase Transitions
Polymorphism, the ability of a solid compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including pharmaceutical compounds and organic salts. Different polymorphs of a substance have the same chemical composition but distinct crystal structures, leading to potentially different physical properties such as melting point, solubility, and stability. Solid-state phase transitions are transformations between different polymorphic forms or other solid phases as a function of temperature or pressure.
The existence of different crystalline forms of this compound would need to be investigated through techniques such as powder X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. Observing different diffraction patterns, thermal events (like melting or solid-solid transitions) in DSC thermograms, or distinct spectroscopic signatures could indicate the presence of different polymorphs. While the search results mention polymorphism in related compounds like butylamine (B146782) derivatives and other hydrochloride salts, specific information on different crystalline forms of this compound was not found.
Solid-State NMR and Vibrational Spectroscopy for Dynamics in the Solid State
Solid-state NMR and vibrational spectroscopy provide complementary information about the structural and dynamic characteristics of materials in the solid phase. These techniques are particularly valuable for studying molecular motions and phase transitions that occur within crystal lattices. Deuteration, as in this compound, can be a powerful tool in both solid-state NMR and vibrational spectroscopy to simplify spectra and provide specific insights into the dynamics of the labeled sites chemrxiv.orgatlanchimpharma.com.
Solid-state NMR is sensitive to the local electronic environment and molecular motion. By analyzing parameters such as chemical shifts, quadrupolar couplings (especially for deuterium, 2H), and relaxation times, researchers can gain detailed information about the types and rates of molecular dynamics. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Changes in peak positions, intensities, and widths in vibrational spectra as a function of temperature or pressure can indicate changes in molecular conformation, intermolecular interactions, and the onset of molecular motion or phase transitions cdnsciencepub.comresearcher.lifewisc.edunist.govnih.gov.
Molecular Motion and Reorientation within the Crystal Lattice
Molecular motion and reorientation within the crystal lattice of molecular solids like this compound can range from small-amplitude librations to larger-amplitude motions such as rotations of entire molecules or specific functional groups. Solid-state NMR, particularly 2H NMR for deuterated compounds, is highly sensitive to these dynamics. The shape of the 2H NMR spectrum is determined by the interaction of the deuterium quadrupole moment with the electric field gradient at the deuterium nucleus, which is averaged by molecular motion chemrxiv.orgacs.org. Different types of motion (e.g., 180° flips, 3-site jumps, isotropic reorientation) result in characteristic 2H NMR line shapes, allowing for the identification and characterization of these dynamics acs.org.
For this compound, solid-state 2H NMR could specifically probe the dynamics of the deuterated amine group (-ND2). Analysis of the 2H NMR line shape over a range of temperatures would provide information on the activation energy and correlation times for the reorientation of the -ND2 group within the butylammonium (B8472290) cation. Studies on other deuterated amine salts and amino acids have successfully used this approach to characterize the dynamics of ammonium (B1175870) groups chemrxiv.orgacs.org.
Vibrational spectroscopy can also provide evidence of molecular motion. As molecular groups reorient or undergo hindered rotations, the vibrational modes associated with these groups can broaden or shift. For instance, the stretching and bending vibrations of the -ND2 group in this compound would be sensitive to its local environment and dynamics. Changes in the IR or Raman spectra with temperature could indicate the onset or changes in the nature of the -ND2 group's motion cdnsciencepub.comwisc.edunist.gov.
Phase Transition Mechanisms Probed by Spectroscopic Changes
Molecular solids can undergo phase transitions in response to changes in temperature or pressure, leading to alterations in crystal structure, molecular packing, and dynamics researcher.lifeacs.org. Solid-state NMR and vibrational spectroscopy are valuable tools for detecting and characterizing these phase transitions by monitoring the accompanying spectroscopic changes.
Upon a phase transition, the local environment of the nuclei changes, which can be observed as shifts in NMR resonances or changes in line shapes and relaxation times. For this compound, a phase transition might affect the mobility of the butylammonium cation, including the -ND2 group, leading to observable changes in the 2H NMR spectrum. Changes in the 13C and 1H NMR spectra (if acquired) could provide information on the dynamics of the butyl chain and other parts of the molecule mdpi.com.
Vibrational spectroscopy is also highly sensitive to phase transitions. Changes in crystal symmetry or molecular packing can lead to changes in the number, positions, and intensities of vibrational bands cdnsciencepub.comwisc.edunist.gov. The appearance or disappearance of bands, splitting of degenerate modes, or abrupt changes in band frequencies and widths in the IR or Raman spectra of this compound as a function of temperature would indicate a phase transition. For example, changes in the lattice modes (low-frequency vibrations involving the motion of entire ions or molecules) are particularly indicative of structural changes during a phase transition. Furthermore, changes in the vibrational modes associated with the -ND2 group could specifically highlight the role of the amine headgroup and hydrogen bonding in driving the phase transition cdnsciencepub.com.
While specific research data on the solid-state NMR and vibrational spectroscopy of this compound were not found in the provided search results, the application of these techniques to related amine hydrochlorides and deuterated molecular solids demonstrates their potential to provide detailed insights into the molecular motion, reorientation, and phase transition mechanisms in this compound.
Contributions to Specialized Research Methodologies
Development of Isotopic Labeling Strategies for Complex Molecular Systems
Isotopic labeling is a fundamental technique in chemistry for elucidating reaction pathways and understanding molecular dynamics. Deuterated compounds, including forms of n-butylamine, are essential components in developing sophisticated labeling strategies for complex systems. nih.goveasychem.orguni.lu The strategic placement of deuterium (B1214612) allows researchers to follow the fate of specific atoms throughout a chemical transformation or biological process.
Deuterated n-butylamine derivatives serve as crucial precursors in the synthesis of more complex isotopically labeled organic molecules. cdnsciencepub.comnih.gov The ability to selectively incorporate deuterium at the amine position, as in n-ButylaMine-ND2 DCl, is particularly useful for synthesizing compounds where the amine functionality is involved in the target molecule's structure or the synthetic route. For example, deuterated butylamine (B146782) has been used as a catalyst in the synthesis of labeled curcumin (B1669340) derivatives, where the stability of the methoxy (B1213986) group during chemical and metabolic transformation was an advantage. nih.gov Conventional methods for preparing deuterated amines often involve N-alkylation with deuterated reagents or reductive deuteration of nitriles, imines, or oxime derivatives. researchgate.net
Deuterium labeling is a key technique for investigating biosynthetic pathways and tracing the mechanisms of enzymatic reactions. nih.gov By introducing a deuterated precursor, researchers can follow how the organism incorporates and transforms the labeled molecule. The kinetic isotope effect (KIE) associated with deuterium can also provide insights into the rate-determining steps of enzymatic reactions. While direct studies using this compound in biosynthetic pathways were not extensively detailed in the search results, deuterated compounds in general are widely used as metabolic tracers. osti.govhwb.gov.in
Enhancement of Advanced Spectroscopic Techniques
Deuteration can significantly impact the spectroscopic properties of a molecule, leading to enhanced resolution and aiding in signal assignment in techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy. sigmaaldrich.comuni.lunih.govacs.orgcdnsciencepub.comliverpool.ac.ukscilit.comniscpr.res.in
Deuterium substitution simplifies ¹H NMR spectra by removing couplings to the deuterated positions and shifting the deuterium signals to a different spectral window (²H NMR). sigmaaldrich.comuni.lunih.govacs.orgcdnsciencepub.comliverpool.ac.ukscilit.com This simplification is invaluable for resolving overlapping signals and making unambiguous assignments, particularly in complex molecules or mixtures. ²H NMR spectroscopy is also directly used to determine the extent and location of deuterium incorporation in labeled compounds. spectralservice.deckgas.com Studies have utilized ¹H NMR to investigate proton transfer in systems involving n-butylamine derivatives, demonstrating the utility of NMR in understanding the behavior of amine protons. cdnsciencepub.com The characteristic 1:1:1 triplet splitting pattern observed in the ¹H NMR signal of a proton coupled to a single deuterium is a direct consequence of deuterium's spin of 1. ontosight.ai
Isotopic substitution with deuterium alters the vibrational frequencies of molecular bonds, leading to shifts in peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netcymitquimica.cominvivochem.cnd-nb.inforesearchgate.net These shifts are highly informative for assigning specific vibrational modes to particular functional groups or bonds. researchgate.net Comparing the vibrational spectra of a compound and its deuterated analog, such as n-butylamine and its N-deuterated form, allows for the clear identification of bands associated with N-H (or N-D) vibrations. scilit.comresearchgate.net This is particularly useful in conformational analysis, where different conformers of a molecule may exhibit distinct vibrational signatures. researchgate.netscilit.comresearchgate.net Studies on n-butylamine and other amines have utilized vibrational spectroscopy, coupled with theoretical calculations, to investigate conformational preferences and assign vibrational modes. researchgate.netscilit.comresearchgate.net For instance, Raman spectra of N-deuterated polyamines have been analyzed to assign N-H and N-D stretching modes and understand their conformational behavior influenced by steric and hydrogen-bonding interactions. scilit.com
Mechanistic Probes in Homogeneous and Heterogeneous Catalysis
Deuterated compounds, including deuterated amines, are widely used as mechanistic probes in both homogeneous and heterogeneous catalysis to gain insights into reaction pathways, identify intermediates, and determine rate-limiting steps through kinetic isotope effects. uni.luosti.govspectralservice.decsic.estandfonline.comresearchgate.netuni-rostock.de The use of deuterated reactants or solvents can reveal which bonds are broken or formed during the catalytic cycle. For example, deuterium labeling studies have been employed to investigate the mechanism of hydrogen/deuterium exchange reactions catalyzed by transition metals like platinum. osti.govspectralservice.de In studies of butyronitrile (B89842) hydrogenation over Raney catalysts, deuteration experiments helped understand the reaction pathway and the role of the catalyst surface. researchgate.netresearchgate.net Deuterated n-butylamine can participate directly in catalytic cycles or serve as a deuterium source or tracer to follow the movement of hydrogen atoms. csic.es For instance, n-butylamine has been used as an additive in manganese-catalyzed C-H activation reactions, where D₂O served as the deuterium source, highlighting its role in facilitating deuteration. csic.es
Elucidation of Active Site Mechanisms and Intermediate Structures
Deuterated compounds, such as this compound, can be utilized in studies aimed at understanding the mechanisms occurring at the active sites of enzymes or catalysts. By observing the kinetic isotope effects (KIEs) associated with the deuterated amine, insights can be gained into the rate-determining steps and the involvement of the amine protons in bond breaking or formation during the catalytic cycle. While specific detailed research findings on this compound in enzyme active site elucidation were not extensively found in the conducted searches, the principle of using deuterated amines for such studies is established in chemical kinetics and mechanism determination.
Resonance Raman spectroscopy has been applied to study the Schiff bases formed between retinal and deuterated butylamine, including a deuterated butylamine (d9) and methylated and deuterated butylamine Schiff bases of retinal. These studies aimed to understand the carbon-nitrogen bond characteristics, which can be relevant in the context of biological systems involving similar chromophores and potentially provide insights into intermediate structures in related reactions.
Tracing Reaction Pathways and Identifying Rate-Limiting Steps
Isotopic labeling with deuterium is a powerful technique for tracing the fate of specific atoms during a chemical reaction, thereby helping to elucidate complex reaction pathways. The use of this compound allows researchers to track the nitrogen and attached deuterium atoms throughout a reaction sequence. Kinetic isotope effects can also help in identifying the rate-limiting step of a reaction involving the deuterated amine. A study on the aminolysis of activated esters of indole-3-acetic acid in acetonitrile (B52724) mentioned the use of deuterated butylamine and discussed the expected increase in nucleophilicity upon deuteration, referencing earlier work by Menger and Smith on the effect of deuterium on amine nucleophilicity. Such studies contribute to understanding the reaction kinetics and mechanisms involving amine nucleophiles.
Advanced Analytical Method Development (e.g., internal standards)
Deuterated analogs are frequently employed in analytical chemistry as internal standards for quantitative analysis due to their similar chemical properties to the non-deuterated analyte but distinct mass.
Application as Internal Standards for Quantitative Spectroscopic and Chromatographic Analysis
Reference Materials for Deuterium Content Determination in Complex Matrices
Deuterated compounds can serve as reference materials for determining deuterium content in various samples using techniques such as mass spectrometry or NMR spectroscopy. While direct information on this compound being specifically used as a certified reference material for deuterium content analysis in complex matrices was not found in the conducted searches, isotopically labeled compounds are generally essential for calibrating instruments and validating methods used in deuterium analysis.
Conclusion and Future Research Directions
Summary of Key Findings from Deuterated n-Butylamine Research
Studies involving deuterated n-butylamine and its derivatives have provided insights into reaction pathways and the impact of isotopic substitution. For instance, research on the deuteration of alkyl amines, including n-butylamine, using catalysts like Pt/C and D2O has demonstrated the feasibility of incorporating deuterium (B1214612) into these structures. Initial attempts with n-butylamine showed partial deuterium incorporation, primarily at the alpha and beta positions, which was attributed to the strong coordinating ability of the amine group to platinum. osti.gov Attaching an acyl group, such as an acetyl group, to the amine nitrogen was found to be an effective strategy to improve deuterium incorporation levels. osti.gov This suggests that modifying the amine functionality can influence the efficiency of deuteration processes. Furthermore, deuterated n-butylamine has been utilized in studies investigating the adsorption of amines onto surfaces like amorphous silica, revealing insights into the interaction between the amine and surface hydroxyl groups. cdnsciencepub.com Deuterium labeling studies have also been employed to investigate the mechanism of reactions involving amines, such as the manganese-catalyzed selective C–H activation and deuteration, where n-butylamine acted as an efficient catalytic additive for transient directing group formation. rsc.org The effect of deuterium on the carcinogenicity of nitrosomethyl-n-butylamine, a derivative, has also been investigated, showing that the position of deuterium labeling can influence toxicity and carcinogenicity. nih.gov
Unresolved Questions and Knowledge Gaps in the Field
Despite the progress, several unresolved questions and knowledge gaps remain in the field of deuterated amine research, particularly concerning compounds like n-butylamine-ND2 DCl. A key challenge lies in achieving highly site-selective and complete deuteration of complex amine structures under mild and general conditions. While some methods exist, they often have limitations in substrate scope, selectivity, or require harsh conditions. rsc.orgijrpr.com The synthesis of perdeuterated secondary and tertiary amines, for example, remains an area requiring further exploration. osti.gov Understanding the precise mechanisms of hydrogen-deuterium exchange in various chemical environments and with different catalytic systems is also crucial for developing more efficient and controlled deuteration strategies. The influence of the deuterated amine, such as this compound, on the subtle intricacies of reaction kinetics and thermodynamics in diverse chemical transformations warrants further detailed investigation.
Emerging Research Avenues for this compound
The unique isotopic labeling offered by this compound presents several promising avenues for future research.
Integration with Advanced In-Situ Spectroscopic Probes
Integrating the study of this compound with advanced in-situ spectroscopic techniques, such as in-situ NMR, IR, and Raman spectroscopy, could provide real-time insights into reaction mechanisms and intermediate species. mdpi.com Deuterium labeling is already a valuable tool in NMR spectroscopy for structural characterization and mechanistic studies. acs.orgsnnu.edu.cn Applying these techniques to reactions involving this compound could help elucidate the role of the deuterated amine in catalytic cycles, adsorption processes, and reaction pathways. In-situ IR and Raman spectroscopy could offer complementary information about the vibrational modes and interactions of the deuterated amine in different environments.
Refinements in Multiscale Computational Modeling
Multiscale computational modeling, combining quantum mechanics (QM) and molecular mechanics (MM) methods, can play a vital role in understanding the behavior of deuterated amines at different levels of detail. pitt.edunih.govunibo.itrsc.orgresearchgate.net These models can help predict the impact of deuterium substitution on molecular properties, reaction barriers, and interactions with catalysts or surfaces. rsc.org Refinements in computational methods can provide a deeper understanding of the kinetic isotope effects observed with this compound and aid in the rational design of new catalytic systems or reaction conditions for selective deuteration or reactions involving deuterated amines.
Exploration in Novel Reaction Systems and Media
Exploring the behavior of this compound in novel reaction systems and media, such as ionic liquids or under photocatalytic or electrocatalytic conditions, could uncover new reactivity patterns and applications. acs.orgresearchgate.net Deuterated compounds are increasingly being studied in various catalytic processes. rsc.orgacs.org Investigating the role of this compound as a reactant, catalyst, or additive in such systems could lead to the development of new synthetic methodologies or materials with tailored properties.
Broader Impact on Fundamental Chemical Science
Research on this compound and other deuterated amines has a broader impact on fundamental chemical science. Deuterium labeling provides a powerful tool for studying reaction mechanisms and understanding the role of C-H (and C-D) bonds in chemical transformations through the analysis of kinetic isotope effects. acs.orgsnnu.edu.cn This contributes to a more profound understanding of chemical reactivity and selectivity. Furthermore, the ability to selectively incorporate deuterium allows for the synthesis of isotopically labeled compounds essential for various applications, including internal standards for quantitative analysis by mass spectrometry and for neutron scattering studies. osti.govacs.orgsnnu.edu.cn The insights gained from studying deuterated amines can also inform the design of new catalysts and reagents for both deuteration and other chemical reactions.
Q & A
Basic: What are the critical safety protocols for handling n-ButylaMine-ND2 DCl in laboratory settings?
Methodological Answer:
- Ventilation & PPE : Use fume hoods for volatile reactions and wear nitrile gloves, lab coats, and safety goggles.
- Containment : Store in airtight, labeled containers to prevent isotopic contamination.
- Emergency Preparedness : Ensure access to emergency showers, eyewash stations, and fire extinguishers. Train personnel to follow protocols for spills or exposure (e.g., immediate decontamination and reporting) .
- Prohibited Activities : No food, beverages, or unauthorized personnel in lab areas .
Basic: How should researchers design experiments to synthesize this compound with isotopic purity?
Methodological Answer:
- Isotopic Precursors : Use deuterated reagents (e.g., DCl for deuteration) and verify isotopic enrichment via mass spectrometry.
- Reaction Monitoring : Employ in situ NMR or IR spectroscopy to track deuteration efficiency and intermediate formation.
- Purification : Use preparative HPLC with deuterated solvents (e.g., D₂O or CDCl₃) to avoid proton exchange contamination .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Confirm molecular weight and isotopic distribution using high-resolution MS (e.g., ESI-TOF).
- Nuclear Magnetic Resonance (NMR) : Use ¹H/²H-decoupled ¹³C NMR to resolve deuterium-induced splitting patterns.
- UV-Vis Spectroscopy : Compare absorbance maxima with non-deuterated analogs to assess electronic effects of isotopic substitution .
Advanced: How do deuterium substitutions in this compound influence reaction kinetics or metabolic pathways?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Conduct comparative studies between deuterated and non-deuterated analogs using stopped-flow spectroscopy or isotopic labeling in enzymatic assays.
- Computational Modeling : Apply density functional theory (DFT) to simulate bond dissociation energies and transition states altered by deuterium .
- Metabolic Profiling : Use LC-MS/MS with stable isotope tracing to track deuterium retention in in vitro or in vivo systems .
Advanced: How can researchers resolve contradictory spectral data (e.g., NMR or IR) for this compound?
Methodological Answer:
- Parameter Standardization : Calibrate instruments using NIST-certified reference standards (e.g., deuterated toluene for NMR) .
- Multi-Technique Validation : Cross-validate results using complementary methods (e.g., X-ray crystallography for structural confirmation if NMR is ambiguous).
- Data Reproducibility : Replicate experiments under controlled humidity/temperature to minimize environmental interference .
Advanced: What strategies mitigate isotopic exchange or degradation during long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Use inert atmospheres (argon/vacuum-sealed vials) and temperatures below -20°C to slow deuterium-proton exchange.
- Stability Testing : Perform accelerated aging studies (e.g., thermal stress at 40°C) with periodic LC-MS analysis to quantify degradation products.
- Container Material : Avoid glass (risk of silanol-mediated exchange); use PTFE-lined containers .
Advanced: How can isotopic labeling in this compound improve sensitivity in trace analysis (e.g., environmental or biological samples)?
Methodological Answer:
- Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with a known quantity of deuterated analog as an internal standard to correct for matrix effects.
- Signal-to-Noise Optimization : Leverage deuterium’s distinct mass shift to reduce background interference in complex matrices.
- Chromatographic Separation : Use reverse-phase columns with deuterium-compatible mobile phases (e.g., acetonitrile-D₃) to enhance resolution .
Advanced: How should researchers integrate this compound into dynamic computational models (e.g., reaction networks or metabolic simulations)?
Methodological Answer:
- Data-Driven Modeling : Use PCA (Principal Component Analysis) to identify key isotopic variables influencing system behavior .
- Parameter Substitution : Replace theoretical values with experimental data (e.g., KIE measurements) to refine model accuracy .
- Validation via Sensitivity Analysis : Test model robustness by perturbing deuterium-related parameters and comparing outputs to empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
